1-(Oxazol-4-yl)ethanol
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Overview
Description
1-(Oxazol-4-yl)ethanol is a chemical compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
1-(Oxazol-4-yl)ethanol is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities . The primary targets of oxazole derivatives are often enzymes and receptors in biological systems .
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets that lead to changes in cellular processes. The presence of hetero atoms in oxazole derivatives often imparts preferential specificities in their biological responses . .
Biochemical Pathways
Oxazole derivatives have been found to affect various biochemical pathways due to their wide range of biological activities . They have been associated with antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . .
Pharmacokinetics
Oxazole derivatives have been found to exhibit various essential pharmacokinetic characteristics .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with oxazole derivatives . .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the substitution pattern in the oxazole derivatives .
Cellular Effects
Oxazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxazol-4-yl)ethanol can be synthesized through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide .
Industrial Production Methods: Industrial production of this compound often involves the use of flow chemistry techniques. These methods allow for the continuous production of the compound under controlled conditions, improving safety and efficiency. The use of commercial manganese dioxide as a heterogeneous reagent in flow processes is a notable example .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents such as manganese dioxide.
Reduction: Reduction reactions can convert oxazoles back to oxazolines under specific conditions.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Reducing agents such as lithium aluminum hydride can be used for the reduction of oxazoles.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxazoles are the primary products formed from the oxidation of this compound.
Reduction: Oxazolines are formed from the reduction of oxazoles.
Substitution: Various substituted oxazoles can be formed depending on the reagents used.
Scientific Research Applications
1-(Oxazol-4-yl)ethanol has numerous applications in scientific research:
Comparison with Similar Compounds
Oxazoline: Similar to 1-(Oxazol-4-yl)ethanol, oxazoline contains a five-membered ring with one oxygen and one nitrogen atom.
Uniqueness: this compound is unique due to its specific ring structure and the presence of an ethanol group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-(1,3-oxazol-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4(7)5-2-8-3-6-5/h2-4,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJPEVHMFUFTOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=COC=N1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1612233-66-5 |
Source
|
Record name | 1-(1,3-oxazol-4-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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